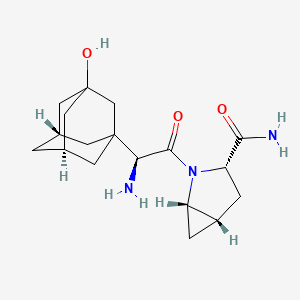

3-Descarbonitrile 3-Acetamido Saxagliptin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Descarbonitrile 3-Acetamido Saxagliptin is a chemical compound that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is a derivative of Saxagliptin, which is used in the treatment of type 2 diabetes mellitus. This compound is known for its potent and selective inhibition of dipeptidyl peptidase-4, making it a valuable tool in diabetes management .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin involves multiple steps, starting from the precursor SaxagliptinThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

化学反应分析

Types of Reactions: 3-Descarbonitrile 3-Acetamido Saxagliptin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

3-Descarbonitrile 3-Acetamido Saxagliptin has several scientific research applications:

Chemistry: It is used as a reference standard in analytical method development and validation.

Biology: The compound is studied for its effects on dipeptidyl peptidase-4 and related biological pathways.

Medicine: It is explored for its potential therapeutic effects in diabetes management.

Industry: The compound is used in the quality control of pharmaceutical products

作用机制

3-Descarbonitrile 3-Acetamido Saxagliptin exerts its effects by inhibiting dipeptidyl peptidase-4. This enzyme is responsible for degrading incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting dipeptidyl peptidase-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .

相似化合物的比较

Saxagliptin: The parent compound from which 3-Descarbonitrile 3-Acetamido Saxagliptin is derived.

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in diabetes treatment.

Vildagliptin: A similar compound with a different chemical structure but similar mechanism of action

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a dipeptidyl peptidase-4 inhibitor. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles .

生物活性

3-Descarbonitrile 3-Acetamido Saxagliptin is a derivative of saxagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). This compound retains the core pharmacophore of saxagliptin while incorporating modifications that may enhance its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential advantages over existing DPP-4 inhibitors.

As a DPP-4 inhibitor, this compound functions by blocking the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells in response to meals and reduced glucagon secretion from alpha cells. This mechanism effectively lowers blood glucose levels in T2DM patients.

Pharmacological Profile

The pharmacological profile of this compound suggests that it may exhibit improved potency and duration of action compared to its parent compound, saxagliptin. The modifications in its structure are hypothesized to enhance its binding affinity to the DPP-4 enzyme and improve metabolic stability.

Comparative Table of DPP-4 Inhibitors

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | First generation DPP-4 inhibitor; widely used |

| Linagliptin | (R)-N-(3-(trifluoromethyl)phenyl)-7-(substituted)pyrrolidine | Longer half-life; less renal clearance |

| Sitagliptin | (R)-N-[[(2S)-1-amino-1-{(3-trifluoromethyl)phenyl}propan-2-yl]amino]acetate | Well-established efficacy; extensively studied |

| Alogliptin | (R)-N-[[(2S)-1-amino-1-{(6-methylpyridin-2-yloxy)}propan-2-yl]amino]acetate | Unique structural modifications; different metabolic pathways |

| This compound | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-acetamido)acetyl]-2-azabicyclo[3.1.0]hexane | Potentially enhanced potency and stability |

Efficacy Studies

Research indicates that this compound may offer significant advantages in glycemic control compared to existing DPP-4 inhibitors. A study involving diabetic rat models demonstrated that treatment with this compound resulted in improved glucose homeostasis and reduced oxidative stress markers compared to controls receiving standard treatments.

Case Study: Combination Therapy

A recent study assessed the effects of combining saxagliptin with pioglitazone in diabetic rats. The findings revealed that this combination therapy significantly improved oxidative stress markers and glycemic control compared to monotherapy with either drug alone. The combination led to higher levels of superoxide dismutase (SOD), catalase, and glutathione (GSH), while lowering malondialdehyde (MDA) levels, indicating enhanced antioxidant activity .

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. Similar to saxagliptin, it is expected to have a low incidence of hypoglycemia when used as monotherapy or in combination with other antidiabetic agents. Long-term safety data are still required to fully establish its risk-benefit ratio.

属性

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)/t9-,10+,11-,12-,13-,14+,17?,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGHSWPMUQQJJL-YLZMWHHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1N([C@@H](C2)C(=O)N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。